molecular formula C18H21NO2 B2612588 Tert-butyl 4-cyclopropylnaphthalen-1-ylcarbamate CAS No. 1533519-91-3

Tert-butyl 4-cyclopropylnaphthalen-1-ylcarbamate

Cat. No.: B2612588
CAS No.: 1533519-91-3
M. Wt: 283.371
InChI Key: XSCPEXQCTQRTPV-UHFFFAOYSA-N
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Description

Tert-butyl 4-cyclopropylnaphthalen-1-ylcarbamate is a chemical compound with the molecular formula C18H21NO2 and a molecular weight of 283.37 g/mol . It is known for its unique structure, which includes a tert-butyl group, a cyclopropyl group, and a naphthalene ring. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-cyclopropylnaphthalen-1-ylcarbamate typically involves the reaction of 4-cyclopropylnaphthalen-1-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of larger reactors and more efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-cyclopropylnaphthalen-1-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 4-cyclopropylnaphthalen-1-ylcarbamate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies related to enzyme inhibition and protein binding.

    Medicine: Potential use in drug development due to its unique structure and reactivity.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-cyclopropylnaphthalen-1-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a cyclopropyl group and a naphthalene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

tert-butyl N-(4-cyclopropylnaphthalen-1-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-18(2,3)21-17(20)19-16-11-10-13(12-8-9-12)14-6-4-5-7-15(14)16/h4-7,10-12H,8-9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCPEXQCTQRTPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C2=CC=CC=C21)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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